molecular formula C9H20Br2N2O2 B1423530 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide CAS No. 1354949-47-5

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide

Cat. No. B1423530
M. Wt: 348.08 g/mol
InChI Key: AXVCPVRRPRWFJD-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide” is a chemical compound with the CAS Number: 1354949-47-5 . It has a molecular weight of 348.08 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.2BrH/c1-9(2,8(12)13)11-6-4-10(3)5-7-11;;/h4-7H2,1-3H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 348.08 .

Scientific Research Applications

Chemical Synthesis and Optimization

  • Optimization of PPARgamma Agonists : This compound has been utilized in the optimization of PPARgamma agonists, contributing to improved aqueous solubility and selectivity in derivatives of phenyl alkyl ethers (Collins et al., 1998).

Role in Drug Synthesis

  • Precursor to Imatinib : The compound serves as a key precursor in the synthesis of Imatinib, a significant therapeutic drug, through an efficient in situ synthesis process (Koroleva et al., 2012).

Development of Novel Compounds

  • Synthesis of Novel Macrocyclic Peptides : It has been used in synthesizing unique macrocyclic peptides, offering insights into the potential development of new therapeutic molecules (Yamashita et al., 2009).
  • Development of Benzo[5,6]cyclohepta[1,2-b]thiophene Derivatives : This compound has facilitated the creation of novel benzo[5,6]cyclohepta[1,2-b]thiophene derivatives with potential applications in various fields (Kohara et al., 2002).

Pharmacological Studies

  • Metabolism Studies in Anticancer Compounds : It has been used in studies to understand the metabolism of anticancer compounds, aiding in the development of more effective cancer treatments (Jiang et al., 2007).

Biological and Therapeutic Research

  • Antiproliferative Activity Against Cancer Cell Lines : Studies have shown its derivatives to exhibit significant antiproliferative effects against various cancer cell lines (Božić et al., 2017).
  • Antibacterial and Antifungal Activities : Derivatives of this compound have been shown to possess good antibacterial and antifungal properties, highlighting its potential in the development of new antimicrobial agents (Shareef et al., 2016).

Herbicide Development

  • Development of Selective Herbicides : Research involving this compound has contributed to the understanding and development of selective herbicides for agricultural use (Shimabukuro et al., 1978).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2BrH/c1-9(2,8(12)13)11-6-4-10(3)5-7-11;;/h4-7H2,1-3H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVCPVRRPRWFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCN(CC1)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide
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2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide
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2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide
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2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide

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